1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
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Overview
Description
1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with methyl groups and a pyrrolidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride typically involves the reaction of 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability
Purification techniques: Such as recrystallization or chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in ethanol or methanol
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides
Reduction: Formation of reduced pyrazole derivatives
Substitution: Formation of halogenated pyrazole derivatives
Scientific Research Applications
1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a ligand in biochemical assays
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity
Receptors: Binding to receptor sites to modulate biological responses
Pathways: Influencing signaling pathways involved in inflammation or pain
Comparison with Similar Compounds
Similar Compounds
- 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole
- 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
- 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole nitrate
Uniqueness
1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is unique due to its dihydrochloride form, which may enhance its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where these properties are desirable.
Properties
CAS No. |
2763754-69-2 |
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Molecular Formula |
C9H17Cl2N3 |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
1,4-dimethyl-3-pyrrolidin-2-ylpyrazole;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7-6-12(2)11-9(7)8-4-3-5-10-8;;/h6,8,10H,3-5H2,1-2H3;2*1H |
InChI Key |
WNDSFNQNYBTQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C2CCCN2)C.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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